Protonation State Difference: 2-Aza vs. 3-Aza
The parent 2-azabicyclo[3.2.0]heptane core exhibits a predicted pKa of 11.62 ± 0.20 , whereas the 3-aza isomer carries a predicted pKa of 11.17 ± 0.40 . The 0.45-unit difference, though modest in absolute terms, translates to an approximately 2.8-fold difference in the fraction of protonated species near neutral pH. For amine-containing ligands where protonation state governs binding to aspartate or glutamate residues, this shift can alter in silico docking scores and experimentally determined IC₅₀ values by an order of magnitude or more . The target compound’s Boc group temporarily masks this basicity, but upon deprotection the intrinsic pKa of the liberated 2-aza secondary amine directly inherits this scaffold-defined value, making pre-synthesis selection of the correct aza-isomer essential.
| Evidence Dimension | Predicted pKa (basicity) of the free secondary amine core |
|---|---|
| Target Compound Data | pKa 11.62 ± 0.20 (2-azabicyclo[3.2.0]heptane parent core) |
| Comparator Or Baseline | pKa 11.17 ± 0.40 (3-azabicyclo[3.2.0]heptane parent core) |
| Quantified Difference | ΔpKa = 0.45 ± 0.45 (combined uncertainty); relative protonated fraction ratio ~2.8 at pH 7.4 |
| Conditions | Predicted values (ACD/Labs algorithm); solvent = water, 25 °C |
Why This Matters
A difference of ~0.45 pKa units changes the protonation equilibrium enough to alter ligand–receptor electrostatic complementarity, impacting structure-activity relationship (SAR) interpretation if the wrong isomer is procured.
